molecular formula C11H11NO2 B8718927 Methyl 5-cyano-2,4-dimethylbenzoate

Methyl 5-cyano-2,4-dimethylbenzoate

Cat. No.: B8718927
M. Wt: 189.21 g/mol
InChI Key: ABUFGODMARUBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-cyano-2,4-dimethylbenzoate is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 5-cyano-2,4-dimethylbenzoate

InChI

InChI=1S/C11H11NO2/c1-7-4-8(2)10(11(13)14-3)5-9(7)6-12/h4-5H,1-3H3

InChI Key

ABUFGODMARUBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C#N)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 5-iodo-2,4-dimethylbenzoate (compound 2.2, 9.2 g, 31.71 mmol, 1.00 equiv), Zn(CN)2 (4.46 g, 38.12 mmol, 1.20 equiv), and Pd(PPh3)4 (2.93 g, 2.54 mmol, 0.08 equiv) in N,N-dimethylformamide (120 mL) was stirred under a nitrogen atmosphere at 100° C. overnight. After cooling to room temperature, the reaction was then quenched by careful addition of 100 mL of FeSO4 (aq., sat.) and diluted with ethyl acetate. The resulting mixture was stirred vigorously then filtered through celite and washed with 1 M FeSO4, water, and ethyl acetate. The layers were separated and the aqueous phase was extracted with 2×100 mL of ethyl acetate. The combined organic layers were washed with 2×20 mL of brine, dried (Na2SO4), and concentrated under reduced pressure. The residue was purified using silica gel column chromatography with ethyl acetate/petroleum ether (1:5) as eluent to yield 6.2 g (93%) of the title compound as a white solid.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
4.46 g
Type
catalyst
Reaction Step One
Quantity
2.93 g
Type
catalyst
Reaction Step One
Yield
93%

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